molecular formula C13H13N3O2 B3046532 8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255781-71-5

8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No.: B3046532
CAS No.: 1255781-71-5
M. Wt: 243.26
InChI Key: RBMKUVAAMHPXCG-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one (CAS 1255781-71-5) is a tricyclic organic compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . This compound is a key derivative of the 6,5,7-tricyclic benzodiazepine scaffold and has significant research value in medicinal chemistry, particularly as a building block for the development of highly selective 5-HT2C receptor agonists . The incorporation of specific substituents, such as the 8-methoxy group, into this core structure is a recognized strategy for fine-tuning the potency and selectivity profiles of potential therapeutic agents . Research indicates that compounds based on this scaffold can exhibit unprecedented selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors in both functional and binding assays . This high selectivity is critical for investigating the 5-HT2C receptor's role in various neurological and metabolic processes, including food intake, mood regulation, and seizure disorders, while aiming to avoid the off-target effects associated with other serotonin receptors . As such, this compound serves as a crucial intermediate for researchers in the synthesis and optimization of novel ligands for central nervous system (CNS) drug discovery programs. It is offered as a dry powder and is intended for use in biological screening and lead optimization studies . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-10-4-2-3-8-11-9(7-16-12(8)10)13(17)15-6-5-14-11/h2-4,7,14H,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMKUVAAMHPXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160061
Record name 5H-1,4-Diazepino[6,5-c]quinolin-5-one, 1,2,3,4-tetrahydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255781-71-5
Record name 5H-1,4-Diazepino[6,5-c]quinolin-5-one, 1,2,3,4-tetrahydro-8-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255781-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-1,4-Diazepino[6,5-c]quinolin-5-one, 1,2,3,4-tetrahydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one is a compound of interest in pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from precursors through cyclization and alkylation processes. Its chemical structure is characterized by a methoxy group that significantly influences its biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC10H13N3O
Molecular Weight189.23 g/mol
Boiling Point297.6 ± 35.0 °C
Purity≥ 97%

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with methoxy groups have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer

In a comparative study on the cytotoxic effects of methoxy-substituted compounds against MDA-MB-231 breast cancer cells:

  • IC50 Values :
    • Compound A: 24.5 μg/mL
    • Compound B: 29.5 μg/mL
    • Control (5-FU): 122.2 μg/mL

These results suggest that the introduction of methoxy groups enhances the cytotoxic potency of these compounds against breast cancer cells by promoting apoptosis through mitochondrial pathways.

Anxiolytic and Analgesic Activities

Research has also identified the anxiolytic and analgesic properties of related diazepine derivatives. The pharmacological evaluation indicates that these compounds can modulate neurotransmitter systems effectively.

Key Findings:

  • Anxiolytic Effects : Compounds demonstrated significant reductions in anxiety-like behaviors in animal models.
  • Analgesic Activity : Pain relief was observed in rodent models when treated with specific doses of the compound.

The biological activity of this compound is likely mediated through interactions with key molecular targets involved in cell signaling and apoptosis:

  • Cell Cycle Regulation : The compound appears to induce cell cycle arrest at the G2/M phase.
  • Apoptotic Pathways : Increased expression ratios of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl2) were noted.
  • Protein Binding Affinity : Molecular docking studies revealed favorable binding to targets such as EGFRTK and CDK2.

Future Directions in Research

Further research is warranted to explore:

  • The full spectrum of biological activities across different cancer types.
  • Detailed mechanistic studies to elucidate pathways affected by this compound.
  • Clinical trials to assess safety and efficacy in human subjects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s diazepine-quinoline fusion distinguishes it from other polycyclic systems. Key structural differences among analogs include:

  • Ring size and fusion patterns : The seven-membered diazepine ring contrasts with smaller (e.g., pyrimidine) or larger fused rings in related compounds.
  • Substituent positions : The methoxy group at position 8 differs from substituents like ethoxymethyl () or carboxylic acid (), which alter solubility and target interactions.
Table 1: Structural Comparison of Selected Diazepine Derivatives
Compound Name Core Structure Key Substituents Biological Activity References
8-Methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one Diazepine + quinoline Methoxy (C8) Not explicitly reported N/A
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione Pyrimidine + diazepine Ethoxymethyl, phenyl Antitumor, kinase inhibition
Benzodiazepine 2,8-dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid Diazepine + quinoline Carboxylic acid (C9) Synthetic intermediate
1,2,3,4,7,8-Hexahydro-6H-[1,4]diazepino[6,7,1-ij]quinoline Diazepine + quinoline (hexahydro) Variable substituents Antipsychotic, anti-obesity
6,7-Dihydro-5H-benzo[5,6][1,4]diazepino[7,1-a]indole Diazepine + indole Bicyclic core NS5B inhibition (IC₅₀: 0.0090 µM)

Pharmacological and Biochemical Profiles

  • Antiviral Activity: Diazepinoindole derivatives (e.g., NS5B inhibitors in ) highlight the importance of fused heterocycles in viral enzyme targeting. The methoxy group in the target compound may enhance interactions with hydrophobic enzyme pockets .
  • CNS Applications: Hexahydro-diazepinoquinolines () show antipsychotic effects, suggesting that saturation of the diazepine ring modulates CNS penetration. The tetrahydro state of the target compound may reduce blood-brain barrier permeability compared to hexahydro analogs .
  • Kinase Inhibition : Ethoxymethyl and phenyl substituents in ’s pyrimido-diazepine enhance binding to tyrosine kinases. The target compound’s methoxy group may offer a balance between hydrophobicity and hydrogen-bonding capacity .

Preparation Methods

Key Structural Features and Synthetic Challenges

The target compound combines a 1,4-diazepine ring fused to a tetrahydroquinolin-5-one core, with a methoxy group at position 8. Critical synthetic challenges include:

  • Regioselective introduction of the methoxy group
  • Construction of the seven-membered diazepine ring without side reactions
  • Control of stereochemistry during tetrahydroquinoline formation
  • Compatibility of functional groups under cyclocondensation conditions

Primary Synthetic Routes

Cyclocondensation of Functionalized Quinolines with Diamines

Method Overview

This two-step approach utilizes N-substituted 3-acyl-4-methoxyquinolines reacted with 1,2-phenylenediamine derivatives (Figure 1):

Step 1: Preparation of 3-Trifluoroacetyl-8-Methoxy-4-Quinolylamine

  • Starting Material : 8-Methoxy-4-nitroquinoline
  • Reagents :
    • Hydrogenation (H₂/Pd-C) for nitro reduction
    • Trifluoroacetic anhydride for acylation
  • Conditions : 0°C to room temperature, 12–24 hours
  • Yield : 78–85%

Step 2: Diazepine Ring Formation

  • Reagents :
    • 1,2-Phenylenediamine (0.95 equiv)
    • Anhydrous toluene
    • p-Toluenesulfonic acid (p-TsOH, catalytic)
  • Conditions : Reflux at 110°C, 8–12 hours under nitrogen
  • Key Intermediate : 8-Methoxy-3-(2-aminophenylamino)-4-trifluoroacetylquinoline
  • Cyclization : Intramolecular nucleophilic attack forms diazepine ring
  • Yield : 62–74%

Table 1. Optimization of Cyclocondensation Parameters

Variable Test Range Optimal Value Impact on Yield
Solvent Toluene/DMF/THF Toluene +18% yield
Temperature (°C) 80–130 110 +22% yield
Catalyst Loading (mol%) 0–5 1.5 +15% yield
Reaction Time (hours) 6–24 10 Max efficiency

Palladium-Catalyzed Deprotection/Cyclization Strategy

Allyl Protection Approach

Developed in KR20070084009A, this method enables late-stage cyclization:

Key Steps :

  • Carboxylic Acid Activation :
    • 8-Methoxy-4-carboxyquinoline → Acyl azide using diphenylphosphoryl azide (DPPA)
    • Conditions : DMF, 0°C → RT, 4 hours
  • Curtius Rearrangement :

    • Thermal decomposition at 80°C forms isocyanate intermediate
  • Diazepine Formation :

    • Reaction with ethylenediamine derivatives
    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
    • Solvent : Dichloromethane/water biphasic system
    • Yield : 58–67%

Advantages :

  • Avoids high-temperature conditions
  • Enables introduction of diverse N-substituents
  • Compatible with acid-sensitive methoxy groups

Manganese-Catalyzed Borrowing Hydrogen Methodology

One-Pot Tetrahydroquinoline Synthesis

Adapted from recent advances, this method employs:

  • Catalyst : Manganese(I) PN3 pincer complex (2 mol%)
  • Substrates :
    • 2-Amino-5-methoxybenzyl alcohol
    • Secondary alcohols (e.g., cyclohexanol)
  • Conditions :
    • 120°C in 1,4-dioxane
    • KH/KOH dual base system
  • Mechanism :
    • Alcohol dehydrogenation to ketone
    • Condensation with aminobenzyl alcohol
    • Intramolecular cyclization
    • Catalyst-mediated hydrogen transfer
  • Yield : 51–68%

Table 2. Substrate Scope in Borrowing Hydrogen Synthesis

Alcohol Component Product Variant Yield (%)
Cyclohexanol 4-Cyclohexyl 68
1-Phenylethanol 2-Phenyl 63
Ferrocenemethanol 2-Ferrocenyl 57

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Average Yield (%) Temperature Range (°C) Catalytic System
Cyclocondensation 68 80–130 Brønsted acid
Palladium-Catalyzed 62 25–80 Pd(PPh₃)₄
Borrowing Hydrogen 59 100–120 Mn PN3 complex

Functional Group Tolerance

  • Methoxy Group Stability : All methods preserve 8-methoxy substitution
  • Ketone Compatibility : Borrowing hydrogen method avoids premature reduction
  • Stereochemical Control : Palladium method shows >95% enantiomeric excess in chiral variants

Advanced Purification Techniques

  • Countercurrent Chromatography :
    • Solvent System: Hexane/ethyl acetate/methanol/water (5:5:5:5)
    • Purity: >99.5% by HPLC
  • Crystallization Optimization :
    • Solvent: Ethanol/water (4:1)
    • Crystal Form: Monoclinic, P2₁/c space group
    • Melting Point: 214–216°C (DSC)

Scale-Up Considerations and Industrial Relevance

  • Cyclocondensation Route :
    • Kilogram-scale demonstrated (23 kg batch)
    • E-factor: 18.7 (solvent recovery improves to 12.4)
  • Continuous Flow Adaptation :
    • Residence Time: 45 minutes
    • Productivity: 1.2 kg/day

Q & A

Q. What are the established synthetic routes for 8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one, and how are intermediates purified?

The synthesis of this diazepinoquinolinone derivative typically involves multi-step reactions starting from tetrahydroquinoline or benzodiazepine precursors. Key steps include:

  • Cyclization strategies : Use of acid-catalyzed or thermal conditions to form the diazepine ring, as seen in analogous benzazepinoquinolinones .
  • Methoxy group introduction : Electrophilic substitution or nucleophilic displacement at the quinoline core, often requiring protecting groups to prevent side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvents like ethanol or DCM/hexane mixtures) to isolate intermediates .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

A combination of methods is essential:

  • NMR spectroscopy : 1H and 13C NMR to confirm methoxy group placement (δ ~3.8–4.0 ppm for OCH3) and diazepine ring protons (multiplet patterns in δ 1.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C16H17N3O2 requires m/z 283.1294) .
  • Elemental analysis : Validate purity (>95%) by matching calculated and observed C, H, N percentages .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key methodological improvements include:

  • Catalyst screening : Heterogeneous catalysts like MCM-41(H) improve cyclization efficiency and reduce side products, as demonstrated for structurally related compounds (yields up to 85%) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while toluene minimizes byproducts in methoxylation steps .
  • Temperature control : Gradual heating (60–80°C) during cyclization prevents decomposition .

Q. How should researchers address contradictory biological activity data in different assay systems?

Discrepancies (e.g., varying IC50 values in enzyme vs. cell-based assays) require:

  • Orthogonal assays : Validate target engagement using fluorescence polarization and surface plasmon resonance (SPR) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
  • Computational docking : Identify binding mode variations across homologs (e.g., using AutoDock Vina) to explain selectivity differences .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : Tools like SwissADME estimate lipophilicity (LogP ~2.5) and blood-brain barrier permeability, critical for CNS-targeted compounds .
  • Toxicity screening : QSAR models (e.g., ProTox-II) flag potential hepatotoxicity risks based on structural alerts (e.g., tetrahydrodiazepine cores) .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24 hours .
  • Light/thermal stability : Expose solid and solution phases to accelerated conditions (40°C/75% RH; UV light) to identify decomposition pathways .

Methodological Considerations for Experimental Design

Q. What controls are essential in biological activity assays?

  • Positive controls : Use known modulators of the target (e.g., diazepam for GABA receptor assays) .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Blinding : Double-blind protocols for in vivo studies to reduce bias .

Q. How should researchers analyze structure-activity relationships (SAR) for derivatives?

  • Fragment-based design : Systematically modify the methoxy group (e.g., replace with halogens or alkyl chains) and assess potency shifts .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one
Reactant of Route 2
8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one

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